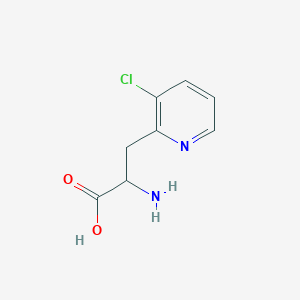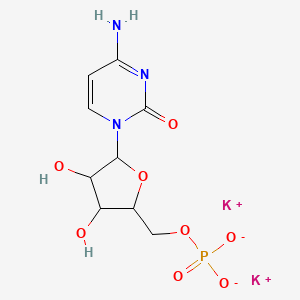
Polycytidylic acid (5') potassium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Polycytidylic acid (5’) potassium salt is a synthetic double-stranded RNA molecule. It is composed of a polymer of cytidylic acid and is used extensively in scientific research as a model RNA to study cell signaling, particularly at the level of toll-like receptor 3 (TLR3). This compound is known for its role in mimicking viral infections, thereby stimulating immune responses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Polycytidylic acid (5’) potassium salt is synthesized through the polymerization of cytidylic acid monomers. The process involves the use of specific enzymes or chemical catalysts to link the monomers into a long polymer chain. The reaction conditions typically require a controlled environment with specific pH and temperature settings to ensure the stability of the double-stranded structure.
Industrial Production Methods
In industrial settings, the production of polycytidylic acid (5’) potassium salt involves large-scale polymerization processes. These processes are carried out in bioreactors where the reaction conditions can be meticulously controlled. The final product is then purified through various techniques such as chromatography to remove any impurities and ensure high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Polycytidylic acid (5’) potassium salt primarily undergoes reactions that involve its interaction with cellular receptors. It does not typically participate in traditional chemical reactions like oxidation or reduction. Instead, it is known for its ability to bind to TLR3, triggering a cascade of immune responses.
Common Reagents and Conditions
The compound is often used in conjunction with other reagents that facilitate its entry into cells, such as transfection agents. The conditions for these reactions usually involve physiological pH and temperature to mimic the natural cellular environment.
Major Products Formed
The primary outcome of the reactions involving polycytidylic acid (5’) potassium salt is the activation of immune signaling pathways. This leads to the production of various cytokines and other immune response mediators.
Applications De Recherche Scientifique
Polycytidylic acid (5’) potassium salt has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the properties and behavior of double-stranded RNA.
Biology: Researchers use it to investigate the mechanisms of RNA-induced immune responses and to study the role of TLR3 in viral infections.
Medicine: The compound is explored for its potential as an adjuvant in vaccine development, enhancing the immune response to various antigens.
Industry: It is used in the development of diagnostic tools and therapeutic agents that target RNA viruses.
Mécanisme D'action
Polycytidylic acid (5’) potassium salt exerts its effects by binding to TLR3, a receptor found on the surface of certain immune cells. This binding activates the TLR3 signaling pathway, leading to the production of type I interferons and other cytokines. These molecules play a crucial role in the body’s defense against viral infections by enhancing the activity of immune cells and promoting the destruction of infected cells.
Comparaison Avec Des Composés Similaires
Polycytidylic acid (5’) potassium salt is often compared to other synthetic double-stranded RNA molecules, such as polyinosinic:polycytidylic acid. While both compounds activate TLR3, polycytidylic acid (5’) potassium salt is unique in its specific structure and the precise immune responses it elicits. Other similar compounds include:
Polyinosinicpolycytidylic acid: A synthetic analog of double-stranded RNA used to simulate viral infections.
Polyadenylicpolyuridylic acid: Another synthetic double-stranded RNA used in immune response studies.
Polycytidylic acid (5’) potassium salt stands out due to its specific applications in studying TLR3-mediated immune responses and its potential use in therapeutic interventions.
Propriétés
Formule moléculaire |
C9H12K2N3O8P |
|---|---|
Poids moléculaire |
399.38 g/mol |
Nom IUPAC |
dipotassium;[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C9H14N3O8P.2K/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
KJFHSFLOUJGHLS-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)O.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[6-Methyl-2-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12278152.png)


![5-O-benzyl 1-O-methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B12278167.png)
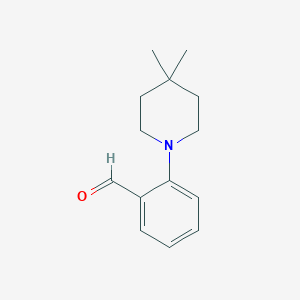

![tert-butyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate;tert-butyl N-[(4-methylphenyl)sulfonylmethyl]carbamate](/img/structure/B12278183.png)
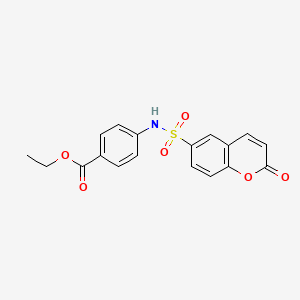

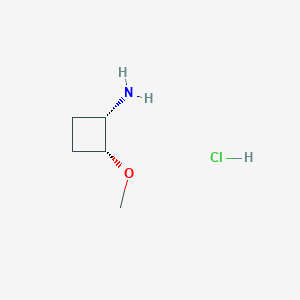
![3-Propyl-[1,2,4]oxadiazole-5-carbaldehyde hydrate](/img/structure/B12278209.png)

